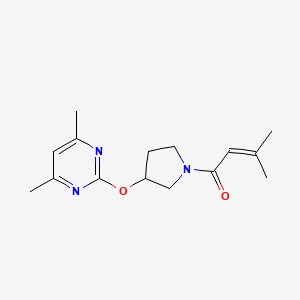

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Description

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10(2)7-14(19)18-6-5-13(9-18)20-15-16-11(3)8-12(4)17-15/h7-8,13H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGXBJYUTWDNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Attachment of the Pyrimidine Moiety: The 4,6-dimethylpyrimidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by the pyrimidine moiety.

Formation of the Butenone Structure: The final step involves the formation of the butenone structure through aldol condensation or similar reactions, where an enolate intermediate reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets, while the butenone structure may participate in covalent bonding with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiator is the 3-methylbut-2-en-1-one group. Comparisons with structurally related compounds reveal significant variations in bioactivity and physicochemical properties:

Pharmacological and Industrial Relevance

- BI82848: The furan moiety may enhance interactions with cytochrome P450 enzymes, altering metabolic pathways. This contrasts with the target compound’s methylenone group, which could prioritize passive diffusion .

- Fluorobenzisoxazole Derivatives: These compounds are established in antipsychotic therapies (e.g., risperidone analogs). The target compound’s pyrimidinyloxy group could offer a novel mechanism of action by targeting pyrimidine-binding enzymes .

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a conjugated enone system. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is , with a molecular weight of 300.36 g/mol. The structural characteristics of the compound contribute to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.36 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrimidine and pyrrolidine moieties allows for diverse interactions, potentially modulating various biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It may bind to specific receptors, altering their activity and affecting signal transduction pathways.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

- Antimicrobial Activity: In vitro tests have indicated that derivatives of similar structures exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar pyrimidine structures showed IC50 values ranging from 0.81 to 7.31 µM against Entamoeba histolytica, suggesting a promising therapeutic application in treating amoebic infections .

- Cytotoxicity Assays: Preliminary cytotoxicity tests reveal that the compound exhibits selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A comparative analysis of compounds with similar structures has provided insights into their biological profiles:

| Compound Name | IC50 (µM) | Activity Description |

|---|---|---|

| Metronidazole | 1.81 | Standard antiamoebic drug |

| 3,7-Dimethyl-pyrazolo[3,4-e][1,2,4]triazin derivatives | 0.81 - 7.31 | Significant antiamoebic activity |

| N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine | Not specified | Potential inhibitor in various pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.